

AZ-PFKFB3-67: A Novel PFKFB3 Inhibitor with Potent Anti-Angiogenic Activity

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Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

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This guide provides a comprehensive analysis of the in vivo anti-tumor activity of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). We present a comparative overview of its performance against other known PFKFB3 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic agent.

Comparative Analysis of In Vivo Anti-Tumor Activity

AZ-PFKFB3-67 has demonstrated significant in vivo efficacy by inhibiting angiogenesis, a critical process for tumor growth and metastasis.^{[1][2][3]} While direct comparative in vivo studies measuring tumor volume reduction by AZ-PFKFB3-67 are not yet publicly available, its potent anti-angiogenic profile provides a strong rationale for its anti-tumor potential.

For a comprehensive evaluation, the following table summarizes the available in vivo data for AZ-PFKFB3-67 and compares it with other well-characterized PFKFB3 inhibitors.

Inhibitor	Cancer Model	Animal Model	Dosage & Administration	Key Findings
AZ-PFKFB3-67	Angiogenesis Model (Matrigel Plug)	C57BL/6 Mice	115 µg/kg (in Matrigel)	Significant inhibition of new vessel formation. [2]
PFK15	Gastric Cancer Xenograft (MKN45)	Nude Mice	25 mg/kg, i.p., every 3 days	Significant inhibition of tumor volume and weight (56.10% inhibition rate).[4] [5]
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft	Nude Mice	10 mg/kg and 20 mg/kg, i.p., every other day	Dose-dependent suppression of tumor growth.[6]	
Lewis Lung Carcinoma, Colon (CT26), Glioblastoma (U-87 MG), Pancreatic (BxPC-3) Xenografts	Syngeneic and Athymic Mice	25 mg/kg, i.p.	Suppressed tumor growth and glucose metabolism.[7][8]	
PFK158	Gynecologic Cancer Xenograft (HeyA8MDR)	Female Athymic Nude Mice	15 mg/kg, i.p., once a week	In combination with carboplatin, significantly enhanced antitumor activity. [9]
Small Cell Lung Cancer (SCLC)	Nude Mice	25 mg/kg, i.p., every other day	Significant delay in tumor growth.	

Xenograft (H446)		[10]		
Melanoma, Colon, and other human-derived tumors	Mouse Models	Not specified	Caused ~80% growth inhibition in several models. [11]	
KAN0438757	Colorectal Cancer (CRC) Patient-Derived Organoids	In vivo toxicity study in C57BL6/N mice	Not applicable for tumor growth	Showed tumor-specific cytotoxic effect on organoids and was well-tolerated in mice. [12] [13] [14] [15]
Glioblastoma Cell Lines	In vitro studies with in vivo toxicity data	Not applicable for tumor growth	Exhibited anti-tumor effects in vitro; non-toxic in vivo. [16]	

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Angiogenesis (Matrigel Plug) Assay for AZ-PFKFB3-67

This assay is a standard method to evaluate pro- and anti-angiogenic compounds in vivo.

- **Matrigel Preparation:** Matrigel, a solubilized basement membrane preparation, is thawed on ice. The test compound, AZ-PFKFB3-67, is mixed with the liquid Matrigel at the desired concentration (e.g., 115 µg/kg).
- **Animal Model:** C57BL/6 mice are used for the study.
- **Injection:** A mixture of Matrigel and AZ-PFKFB3-67 (or vehicle control) is injected subcutaneously into the flank of the mice. The Matrigel solidifies at body temperature, forming a plug.

- **Incubation Period:** The Matrigel plugs are allowed to incubate in vivo for a period of 14 days, during which host cells and blood vessels can infiltrate the plug.
- **Analysis:** After 14 days, the mice are euthanized, and the Matrigel plugs are excised. The plugs are then processed for analysis.
- **Quantification of Angiogenesis:** The extent of new blood vessel formation within the Matrigel plug is quantified. This can be done through various methods, including:
 - **Hemoglobin Content:** Measuring the amount of hemoglobin in the plug as an indicator of blood perfusion.
 - **Immunohistochemistry:** Staining for endothelial cell markers such as CD31 to visualize and quantify the microvessel density.

Xenograft Tumor Model for PFK15 (Gastric Cancer)

This model is used to evaluate the direct anti-tumor efficacy of a compound on human cancer cells grown in an animal host.

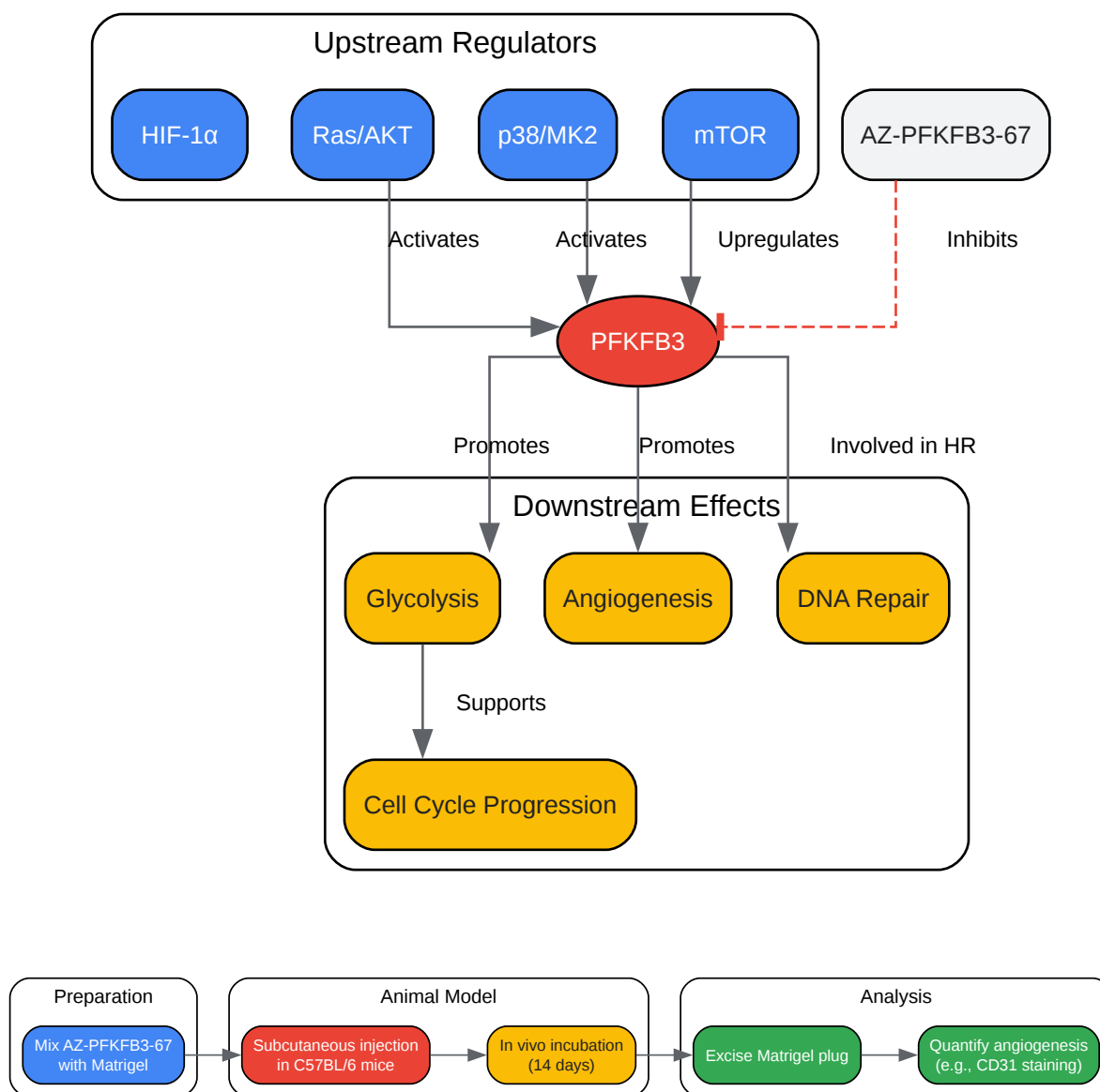
- **Cell Line:** MKN45 human gastric cancer cells are used.
- **Animal Model:** Immunocompromised nude mice are used to prevent rejection of the human tumor cells.
- **Tumor Implantation:** MKN45 cells are injected subcutaneously into the flank of the mice.
- **Tumor Growth and Treatment Initiation:** Tumors are allowed to grow to a palpable size (e.g., 120 mm³). The mice are then randomized into treatment and control groups.
- **Drug Administration:** The treatment group receives PFK15 (25 mg/kg) via intraperitoneal (i.p.) injection every three days. The control group receives a vehicle control.
- **Monitoring:** Tumor volume and the body weight of the mice are measured regularly throughout the experiment. Tumor volume is often calculated using the formula: $(\text{length} \times \text{width}^2)/2$.

- **Endpoint Analysis:** At the end of the study (e.g., after 15 days), the mice are euthanized, and the tumors are excised and weighed. The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).
[\[4\]](#)[\[5\]](#)

Signaling Pathways and Mechanisms of Action

PFKFB3 is a key regulator of glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid proliferation (the Warburg effect).[\[17\]](#) Inhibition of PFKFB3 is a promising anti-cancer strategy.

PFKFB3 Signaling Pathway in Cancer



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